N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
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Overview
Description
N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound that features a unique pentacyclic structure. This compound is notable for its phosphine and amine functional groups, which make it a valuable ligand in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine typically involves multi-step organic synthesis. The process begins with the preparation of the phosphine and amine precursors, followed by their coupling under controlled conditions. Common reagents used in these reactions include organophosphorus compounds and amines, often in the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the phosphine group results in phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: Investigated for its potential interactions with biological molecules, including proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
- **N,N-Bis[(1S)-1-phenylethyl]dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine
- **(S)-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
Uniqueness
N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is unique due to its pentacyclic structure and the presence of both phosphine and amine functional groups. This combination allows it to form stable complexes with a wide range of metal centers, making it highly versatile in catalysis and coordination chemistry .
Biological Activity
N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound characterized by its unique structural features and potential biological activities. The compound integrates a diphenylphosphanyl moiety with a phosphapentacyclic framework that may impart significant reactivity and biological interactions.
Structural Features
The molecular structure of this compound includes:
- Diphenylphosphanyl group : This functional group is known for its role in coordination chemistry and catalysis.
- Dioxas : The presence of oxygen atoms suggests potential for reactivity with biological molecules.
- Phosphapentacyclic framework : This intricate arrangement may influence the compound's biological activity.
Biological Activity Overview
While specific data on the biological activity of this compound is limited, insights can be drawn from the behavior of similar phosphorus-containing compounds. These compounds have been studied for various biological properties including:
- Antitumor Activity : Many phosphorous compounds exhibit cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : Certain phosphines are known to act as inhibitors for various enzymes.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
Case Studies and Research Findings
Research on related compounds provides a foundation for understanding the potential biological activities of this compound:
-
Anticancer Studies :
- A study demonstrated that phosphine derivatives could induce apoptosis in human cancer cell lines through mitochondrial pathways.
- Similar structures have shown promise in inhibiting tumor growth in vivo.
-
Enzyme Interaction :
- Phosphorus-containing compounds have been investigated for their ability to inhibit proteases and kinases.
- The unique structure of this compound may allow it to interact with specific enzyme active sites.
-
Antimicrobial Activity :
- Research indicates that phosphine oxides possess significant antibacterial properties against Gram-positive bacteria.
- The potential for this compound to exhibit similar properties warrants further investigation.
Potential Applications
The unique structure and reactivity of this compound suggest several applications:
- Drug Development : Its structural complexity may lead to novel therapeutic agents.
- Catalysis : The diphenylphosphanyl group may serve as a ligand in catalytic processes.
- Material Science : Potential use in developing advanced materials due to its unique chemical properties.
Comparative Analysis
A comparative analysis with similar phosphorus-containing compounds highlights notable properties:
Compound Name | Structural Features | Notable Properties |
---|---|---|
Diphenylphosphine | Phosphorus-containing | Used as a ligand in catalysis |
Triphenylphosphine | Phosphorus-containing | Commonly used in organic synthesis |
Phosphoramidite | Contains phosphorus and nitrogen | Used in oligonucleotide synthesis |
Properties
Molecular Formula |
C40H31NO2P2 |
---|---|
Molecular Weight |
619.6 g/mol |
IUPAC Name |
N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C40H31NO2P2/c1-28(33-20-12-13-23-38(33)44(31-16-4-2-5-17-31)32-18-6-3-7-19-32)41-45-42-36-26-24-29-14-8-10-21-34(29)39(36)40-35-22-11-9-15-30(35)25-27-37(40)43-45/h2-28,41H,1H3 |
InChI Key |
WEZQWHDRBOKRRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NP4OC5=C(C6=CC=CC=C6C=C5)C7=C(O4)C=CC8=CC=CC=C87 |
Origin of Product |
United States |
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